3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-Ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound with the molecular formula C7H12N2OS. It is part of the imidazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with 5,5-dimethylhydantoin. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as TDP1. By inhibiting this enzyme, the compound interferes with the DNA repair process, making cancer cells more susceptible to chemotherapy . The exact molecular pathways and interactions are still under investigation, but the compound’s ability to form stable complexes with the enzyme is a key factor in its activity .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-thioxoimidazolidin-4-one: Lacks the ethyl group at the 3-position.
1-Ethyl-3-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one: Contains additional substituents that enhance its biological activity.
Uniqueness
3-Ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63166-01-8 |
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Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-4-9-5(10)7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11) |
InChI Key |
TYIVOVNBZSLGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(NC1=S)(C)C |
Origin of Product |
United States |
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